(3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine
CAS No.: 938307-34-7
Cat. No.: VC4585247
Molecular Formula: C15H25N3
Molecular Weight: 247.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938307-34-7 |
|---|---|
| Molecular Formula | C15H25N3 |
| Molecular Weight | 247.386 |
| IUPAC Name | 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-amine |
| Standard InChI | InChI=1S/C15H25N3/c1-13-5-3-6-15(14(13)2)18-11-9-17(10-12-18)8-4-7-16/h3,5-6H,4,7-12,16H2,1-2H3 |
| Standard InChI Key | YIYMSNMOTSGECP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2CCN(CC2)CCCN)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identifiers
(3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine is systematically named 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-amine. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 938307-34-7 |
| Molecular Formula | |
| Molecular Weight | 247.38 g/mol |
| IUPAC Name | 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-amine |
| SMILES | CC1=C(C(=CC=C1)N2CCN(CC2)CCCN)C |
| InChIKey | YIYMSNMOTSGECP-UHFFFAOYSA-N |
The compound’s structure features a piperazine core substituted at the 1-position with a 2,3-dimethylphenyl group and at the 4-position with a 3-aminopropyl chain. This configuration enables interactions with biological targets, particularly in the central nervous system .
Structural Isomerism
A structural isomer, {3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propyl}amine (CAS: 1044528-67-7), differs in the placement of methyl groups on the phenyl ring. While both isomers share the molecular formula , their biological activities may diverge due to steric and electronic effects .
Synthesis and Manufacturing
Gabriel Synthesis Method
The compound is synthesized via the Gabriel Synthesis, a two-step process involving:
-
Alkylation of Piperazine: Reaction of 1-(2,3-dimethylphenyl)piperazine with 1-bromo-3-phthalimidopropane to form a phthalimide intermediate.
-
Deprotection: Treatment with hydrazine hydrate () in ethanol to yield the primary amine .
Example Protocol (from Patent EP1757590A1):
-
Step 1: 1-(2,3-Dimethylphenyl)piperazine (3.0 g, 7.95 mmol) reacts with 1-bromo-3-phthalimidopropane in ethanol.
-
Step 2: Hydrazine hydrate (1.54 ml, 31.80 mmol) is added, and the mixture is stirred at 70°C. The product is purified via filtration and solvent evaporation, yielding 44.7% pure compound .
Analytical Characterization
-
NMR (300 MHz, CDCl): δ 7.05 (t, Hz, 1H), 6.91 (m, 2H), 3.61 (brs, 2H), 2.89–2.52 (m, 10H), 2.28–2.19 (s, 6H), 1.84 (m, 2H) .
Pharmacological Properties and Research Findings
Dopaminergic Activity
While direct studies on (3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propyl)amine are scarce, structurally related compounds like OPC-4392 (7-[3-(4-[2,3-dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone) exhibit dual dopaminergic effects:
-
Presynaptic Agonism: Inhibits dopamine synthesis in rodent models, reducing DOPA accumulation in the striatum and frontal cortex .
-
Postsynaptic Antagonism: Blocks D2 receptors, reversing apomorphine-induced stereotypy and climbing behavior in mice .
These findings suggest that the compound’s piperazine-propylamine scaffold may confer similar receptor modulation potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume